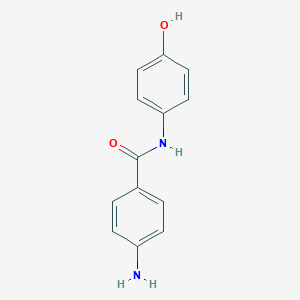

4-amino-N-(4-hydroxyphenyl)benzamide

Vue d'ensemble

Description

4-amino-N-(4-hydroxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group and a hydroxyphenyl group attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually refluxed for a specific period, followed by purification steps to isolate the desired product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yields and reduce costs. This often involves the use of safer solvents and reagents, as well as more efficient purification techniques. The industrial synthesis of this compound may also involve catalytic methods to enhance reaction rates and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Acylation can be carried out using acyl chlorides in the presence of a base, while alkylation can be achieved using alkyl halides.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of acylated or alkylated derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to 4-amino-N-(4-hydroxyphenyl)benzamide. For instance, compounds synthesized with a similar moiety demonstrated potent inhibition of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) mRNA expression in vitro. These compounds were shown to significantly decrease mRNA levels of pro-inflammatory cytokines in vivo without causing hepatotoxicity, indicating their potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has been explored as a scaffold for designing inhibitors targeting dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. A study utilized computer-aided drug design to develop N-substituted aminobenzamide derivatives, with some showing enhanced inhibitory activity against DPP-IV compared to reference compounds .

Anticancer Activity

Novel derivatives of this compound have also been investigated for their anti-tumor properties. Compounds that act as histone deacetylase (HDAC) inhibitors have been identified, which can lead to apoptosis in cancer cells. The structural modifications in these compounds enhance their bioactivity against various cancer cell lines .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield derivatives with varied biological activities. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Anti-inflammatory Study

A study focused on the synthesis of benzoxazole derivatives containing the this compound moiety demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model. The treatment resulted in reduced levels of IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), showcasing the compound's therapeutic potential in managing inflammatory responses .

Dipeptidyl Peptidase-IV Inhibition

In another case study, a series of N-substituted aminobenzamide derivatives were synthesized and tested against DPP-IV. The most active compounds exhibited over 38% inhibition at a concentration of 100 μM, indicating their potential as therapeutic agents for diabetes management .

Data Tables

Mécanisme D'action

The mechanism of action of 4-amino-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-aminobenzamide: Lacks the hydroxyphenyl group, which may affect its reactivity and biological activity.

4-hydroxybenzamide: Lacks the amino group, which may influence its chemical properties and applications.

N-(4-hydroxyphenyl)benzamide:

Uniqueness

4-amino-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

4-Amino-N-(4-hydroxyphenyl)benzamide, also known by its chemical structure and CAS number 13160-60-6, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- CAS Number : 13160-60-6

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways and molecular targets.

Target Enzymes and Receptors

- Xanthine Oxidase Inhibition : Similar compounds have shown significant inhibition of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced production of uric acid and may have implications for conditions like gout.

- Cytokine Modulation : Research indicates that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting potential anti-inflammatory properties .

Cellular Effects

Studies have demonstrated that this compound can influence cellular functions, including:

- Gene Expression : The compound may modulate gene expression related to inflammatory responses.

- Cell Signaling Pathways : It has been shown to affect pathways like STAT3 and NF-κB, which are crucial in inflammatory signaling .

In Vitro Studies

- Anti-inflammatory Activity : In vitro tests revealed that derivatives containing the this compound moiety significantly inhibited the mRNA expression of IL-1β and IL-6 in human cell lines exposed to lipopolysaccharides (LPS), a common inflammatory stimulus .

- Cell Viability : The cytotoxicity assays indicated that these compounds did not exhibit significant toxicity at effective concentrations, highlighting their potential therapeutic window .

In Vivo Studies

- LPS-Induced Inflammation Model : In vivo experiments using mouse models demonstrated that administration of compounds derived from this compound resulted in decreased levels of ALT and AST, markers for liver damage, indicating a protective effect against LPS-induced liver injury .

- Histological Analysis : Histological examinations showed reduced macrophage infiltration in liver tissues treated with these compounds compared to controls, further supporting their anti-inflammatory potential .

Table of Biological Activities

Propriétés

IUPAC Name |

4-amino-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFGZUUXMPLFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391375 | |

| Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13160-60-6 | |

| Record name | 4-Amino-N-(4-hydroxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.